Cas no 2757905-43-2 (Ethyl 2-[4-(3-aminopropyl)phenyl]acetate)
![Ethyl 2-[4-(3-aminopropyl)phenyl]acetate structure](https://ja.kuujia.com/scimg/cas/2757905-43-2x500.png)
Ethyl 2-[4-(3-aminopropyl)phenyl]acetate 化学的及び物理的性質
名前と識別子
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- ethyl 2-[4-(3-aminopropyl)phenyl]acetate
- 2757905-43-2
- EN300-37101263
- Ethyl 2-[4-(3-aminopropyl)phenyl]acetate
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- インチ: 1S/C13H19NO2/c1-2-16-13(15)10-12-7-5-11(6-8-12)4-3-9-14/h5-8H,2-4,9-10,14H2,1H3
- InChIKey: IHXYQCZHLOFTFJ-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(=CC=1)CCCN)=O
計算された属性
- 精确分子量: 221.141578849g/mol
- 同位素质量: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 7
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 52.3Ų
Ethyl 2-[4-(3-aminopropyl)phenyl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101263-5.0g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 5.0g |
$3396.0 | 2025-03-18 | |
Enamine | EN300-37101263-10.0g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 10.0g |
$5037.0 | 2025-03-18 | |
Enamine | EN300-37101263-0.05g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 0.05g |
$983.0 | 2025-03-18 | |
Enamine | EN300-37101263-0.1g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 0.1g |
$1031.0 | 2025-03-18 | |
Enamine | EN300-37101263-1.0g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 1.0g |
$1172.0 | 2025-03-18 | |
Enamine | EN300-37101263-2.5g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 2.5g |
$2295.0 | 2025-03-18 | |
Enamine | EN300-37101263-0.25g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 0.25g |
$1078.0 | 2025-03-18 | |
Enamine | EN300-37101263-0.5g |
ethyl 2-[4-(3-aminopropyl)phenyl]acetate |
2757905-43-2 | 95.0% | 0.5g |
$1124.0 | 2025-03-18 |
Ethyl 2-[4-(3-aminopropyl)phenyl]acetate 関連文献
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1. Book reviews
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Ethyl 2-[4-(3-aminopropyl)phenyl]acetateに関する追加情報
Ethyl 2-[4-(3-aminopropyl)phenyl]acetate (CAS No. 2757905-43-2): An Overview of Its Structure, Properties, and Applications
Ethyl 2-[4-(3-aminopropyl)phenyl]acetate (CAS No. 2757905-43-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its ethyl ester group, phenyl ring, and aminopropyl substituent, which collectively contribute to its distinct properties and reactivity.
The molecular formula of Ethyl 2-[4-(3-aminopropyl)phenyl]acetate is C13H19NO2, and its molecular weight is approximately 229.3 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
In terms of its chemical structure, the ethyl ester group provides the compound with ester functionalities that can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The phenyl ring imparts aromatic stability and influences the compound's electronic properties, while the aminopropyl substituent introduces a primary amine group that can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions.
Recent research has highlighted the potential of Ethyl 2-[4-(3-aminopropyl)phenyl]acetate in pharmaceutical applications. Studies have shown that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.
In addition to its pharmaceutical potential, Ethyl 2-[4-(3-aminopropyl)phenyl]acetate has been explored for its use in materials science. The presence of the aminopropyl group makes it an excellent candidate for functionalizing surfaces and polymers. Research conducted at the University of California, Berkeley, demonstrated that this compound can be used to modify silica nanoparticles, enhancing their dispersibility in organic solvents and improving their performance in drug delivery systems.
The synthetic accessibility of Ethyl 2-[4-(3-aminopropyl)phenyl]acetate is another factor contributing to its widespread use. It can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with propargylamine to form an intermediate alkyne, followed by a reductive amination with ethyl acetoacetate and subsequent esterification. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The safety profile of Ethyl 2-[4-(3-aminopropyl)phenyl]acetate is an important consideration for its practical applications. Toxicological studies have shown that it exhibits low toxicity when handled properly. However, as with any chemical compound, appropriate safety measures should be taken during handling and storage to prevent exposure to skin or inhalation.
In conclusion, Ethyl 2-[4-(3-aminopropyl)phenyl]acetate (CAS No. 2757905-43-2) is a promising compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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